1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea
Description
1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea is a urea derivative characterized by a 1-acetylindolin-6-yl group and a 2-fluorophenyl substituent. Urea-based compounds are widely studied for their biological activities, including kinase inhibition and anticancer properties. The acetylindolin moiety may enhance binding to hydrophobic pockets in target proteins, while the 2-fluorophenyl group contributes to electronic effects and metabolic stability. Structural analogs of this compound often vary in substituents on the urea backbone, influencing physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-6-yl)-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-11(22)21-9-8-12-6-7-13(10-16(12)21)19-17(23)20-15-5-3-2-4-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCRNAJXPDUPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Chemical Catalogs
The following compounds, identified in chemical libraries (), share structural motifs with 1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea:
Key Observations:
- Solubility : Sulfonyl-containing analogs () may exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the acetylindolin group in the target compound likely increases hydrophobicity.
- Steric Hindrance : The cyclopentyl-indazole derivative () introduces significant steric bulk, which could limit membrane permeability compared to the acetylindolin-fluorophenyl structure .
Hypothetical Pharmacological Implications
While direct pharmacological data for this compound are unavailable in the provided evidence, structural comparisons suggest:
- Target Selectivity : The acetylindolin group may confer selectivity for kinases or receptors with hydrophobic binding pockets, distinguishing it from sulfonyl- or triazinyl-containing analogs.
- Metabolic Stability : Fluorine’s electronegativity in the 2-fluorophenyl group could reduce oxidative metabolism compared to chlorinated analogs, as seen in other fluorinated pharmaceuticals .
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